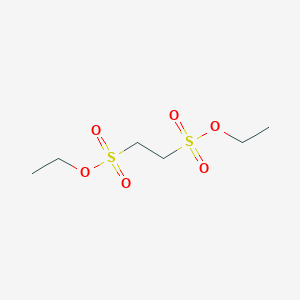

Diethyl ethane-1,2-disulfonate

Descripción general

Descripción

Diethyl ethane-1,2-disulfonate is a chemical compound with the molecular formula C6H14O6S2 . It is used in the industrial manufacturing process for the synthesis of alkyl disulfonate .

Molecular Structure Analysis

Diethyl ethane-1,2-disulfonate contains a total of 27 bonds; 13 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, and 2 sulfonate(s) (thio-/dithio-) .Physical And Chemical Properties Analysis

Diethyl ethane-1,2-disulfonate has a molecular weight of 188.18 g/mol . It contains 14 Hydrogen atoms, 6 Carbon atoms, 6 Oxygen atoms, and 2 Sulfur atoms .Aplicaciones Científicas De Investigación

Metal–Organic Frameworks (MOFs) Synthesis

Diethyl ethane-1,2-disulfonate is utilized in the synthesis of porous organosulfonate-based MOFs. These MOFs are noted for their highly polar and hydrophilic porosity, which can lead to improved proton/Li+ conductivity and CO2 affinity compared to carboxylate-based counterparts. The compound’s role in MOF construction often involves the use of bifunctional ligands that contribute to the framework’s stability and functionality .

Microbial Catabolism

In microbiology, diethyl ethane-1,2-disulfonate is a subject of interest due to its role in the catabolism of the carbon moiety in C2-sulfonates. Bacteria utilize this compound, leading to the production of sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase. This process is significant in understanding bacterial metabolism and the biodegradation of sulfonates .

Organometallic Synthesis

The compound is valuable in organometallic chemistry as it can form adducts with metal chlorides like molybdenum (IV) chloride and tungsten (IV) chloride. These adducts are important precursors for various synthetic inorganic and organometallic reactions, providing pathways to create complex molecules with specific properties .

Proton-Exchange Materials

Due to its sulfonic acid groups, diethyl ethane-1,2-disulfonate is an important component in the development of proton-exchange materials. These materials are essential in fuel cell technology, where they facilitate the transfer of protons, contributing to the efficiency and performance of fuel cells .

Molecular Sensing

The polar nature of organosulfonate MOFs synthesized using diethyl ethane-1,2-disulfonate makes them suitable for molecular sensing applications. Their ability to interact with various molecules can be harnessed for detecting and quantifying chemical species, which is crucial in environmental monitoring and diagnostics .

Molecular Sieving

Organosulfonate MOFs with diethyl ethane-1,2-disulfonate can act as molecular sieves. Their porous structure allows for the selective separation of molecules based on size and shape, which is beneficial in purification processes and the chemical industry for isolating desired compounds .

Catalysis

The compound’s involvement in MOF synthesis also extends to catalysis applications. The resulting MOFs can serve as catalysts in various chemical reactions, offering a high degree of specificity and efficiency. This is particularly useful in green chemistry, where catalysts help reduce waste and improve reaction conditions .

Anion Exchange

Finally, diethyl ethane-1,2-disulfonate-based MOFs can be applied in anion exchange processes. Their charged and polar framework is ideal for exchanging anions, which has implications in water treatment, resource recovery, and environmental remediation .

Mecanismo De Acción

Target of Action

Diethyl ethane-1,2-disulfonate is a chemical compound that has been found to be utilized by certain microorganisms as a sole source of carbon and energy . The primary targets of this compound are specific enzymes in these microorganisms that are capable of breaking down the compound for energy production .

Mode of Action

The compound interacts with its targets through specific enzymatic reactions. One such reaction involves the monooxygenation of ethanesulfonate or ethane-1,2-disulfonate . This reaction is facilitated by an inducible desulfonative oxygenase enzyme .

Biochemical Pathways

The biochemical pathways affected by diethyl ethane-1,2-disulfonate involve the oxidative, reductive, and fermentative modes of catabolism . These pathways tend to yield the intermediate sulfoacetaldehyde, which is then desulfonated to acetyl phosphate by a thiamin-diphosphate-dependent acetyltransferase . This enzyme is widespread and at least three subgroups can be recognized .

Result of Action

The result of the action of diethyl ethane-1,2-disulfonate is the production of energy in microorganisms that can utilize this compound. The breakdown of the compound results in the formation of 2 mol sulfate per mol substrate, indicating quantitative utilization of the substrate . The growth yield, 7 g protein (mol C) –1, indicates the energy production from the compound .

Action Environment

The action of diethyl ethane-1,2-disulfonate is influenced by environmental factors such as the presence of specific microorganisms and the availability of oxygen, which is required for the oxidative catabolic pathway . The efficacy and stability of the compound’s action may also be influenced by factors such as pH and temperature, although specific studies on these aspects are lacking.

Propiedades

IUPAC Name |

diethyl ethane-1,2-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDLSQLKUOFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCS(=O)(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

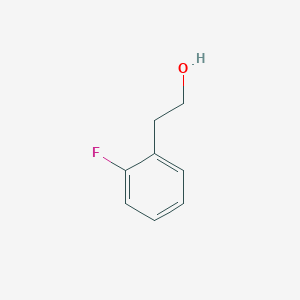

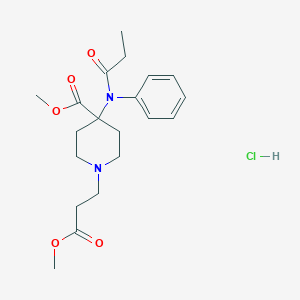

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

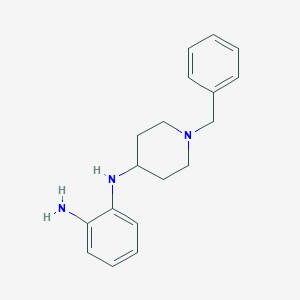

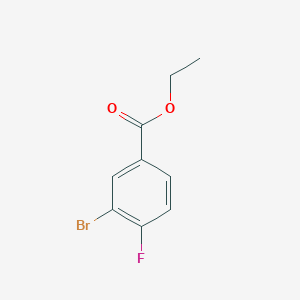

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)